molecular formula C8H10O6 B14274824 2-Hydroxy-4-oxooct-2-enedioic acid CAS No. 175615-62-0

2-Hydroxy-4-oxooct-2-enedioic acid

Cat. No.: B14274824
CAS No.: 175615-62-0
M. Wt: 202.16 g/mol
InChI Key: WPTSUOSGGVTRGY-UHFFFAOYSA-N
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Description

2-Hydroxy-4-oxooct-2-enedioic acid is an organic compound with the molecular formula C8H10O6 It is characterized by the presence of both hydroxyl and keto functional groups, making it a versatile compound in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-oxooct-2-enedioic acid can be achieved through several methods. One common approach involves the oxidation of suitable precursors such as aldehydes or primary alcohols. For example, the oxidation of an aldehyde in the presence of an oxidizing agent can yield the desired carboxylic acid . Another method involves the hydrolysis of carboxylic acid derivatives such as esters, amides, or anhydrides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using catalysts to enhance reaction rates and selectivity. The choice of oxidizing agents and reaction conditions is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-oxooct-2-enedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding diols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require acidic or basic conditions to facilitate the nucleophilic attack.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher carboxylic acids, while reduction can produce diols.

Scientific Research Applications

2-Hydroxy-4-oxooct-2-enedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Its derivatives are investigated for potential therapeutic applications, including as intermediates in drug synthesis.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-oxooct-2-enedioic acid involves its interaction with various molecular targets. The hydroxyl and keto groups allow it to participate in hydrogen bonding and nucleophilic attacks, influencing biochemical pathways and enzyme activities. The compound can act as a substrate for dehydrogenases, facilitating redox reactions in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-oxopentanoic acid
  • 2-Hydroxy-4-oxohexanoic acid
  • 2-Hydroxy-4-oxoheptanoic acid

Uniqueness

Compared to similar compounds, 2-Hydroxy-4-oxooct-2-enedioic acid has a longer carbon chain, which can influence its reactivity and solubility. This unique structure allows it to participate in a broader range of chemical reactions and makes it suitable for specific applications in research and industry .

Properties

CAS No.

175615-62-0

Molecular Formula

C8H10O6

Molecular Weight

202.16 g/mol

IUPAC Name

2-hydroxy-4-oxooct-2-enedioic acid

InChI

InChI=1S/C8H10O6/c9-5(2-1-3-7(11)12)4-6(10)8(13)14/h4,10H,1-3H2,(H,11,12)(H,13,14)

InChI Key

WPTSUOSGGVTRGY-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)C=C(C(=O)O)O)CC(=O)O

Origin of Product

United States

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